molecular formula C8H12N2O2 B8616673 3-Cyclopropyl-6-methylpiperazine-2,5-dione

3-Cyclopropyl-6-methylpiperazine-2,5-dione

Cat. No. B8616673
M. Wt: 168.19 g/mol
InChI Key: VVUZLMZOKNWEJN-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

A solution of methyl (L-alanylamino)(cyclopropyl)acetate hydrochloride (230 mg, 0.97 mmol) in 7 N NH3 in MeOH (6 mL) was heated at reflux for 5 hr. Cool to rt and concentrate. The resulting material was dried at rt/0.5 mm Hg to provide 0.21 g of 3-cyclopropyl-6-methylpiperazine-2,5-dione as a solid: 1H NMR (CDCl3) δ 0.26-0.51, 1.06-1.37, 3.16-3.25, 3.50, 3.80, 4.00, 8.13.
Name
methyl (L-alanylamino)(cyclopropyl)acetate hydrochloride
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C@H:3]([C:5]([NH:7][CH:8]([CH:13]1[CH2:15][CH2:14]1)[C:9](OC)=[O:10])=[O:6])[CH3:4]>N.CO>[CH:13]1([CH:8]2[NH:7][C:5](=[O:6])[CH:3]([CH3:4])[NH:2][C:9]2=[O:10])[CH2:15][CH2:14]1 |f:0.1|

Inputs

Step One
Name
methyl (L-alanylamino)(cyclopropyl)acetate hydrochloride
Quantity
230 mg
Type
reactant
Smiles
Cl.N[C@@H](C)C(=O)NC(C(=O)OC)C1CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hr
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
The resulting material was dried at rt/0.5 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1C(NC(C(N1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: CALCULATEDPERCENTYIELD 128.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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